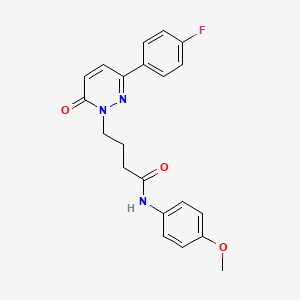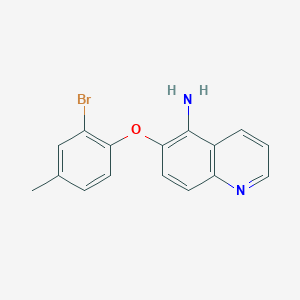
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Novel Urea and Bis-Urea Primaquine Derivatives : A study focused on the synthesis and biological evaluation of urea derivatives with hydroxyl or halogen substituents demonstrated significant antiproliferative effects against cancer cell lines, especially breast carcinoma MCF-7. These derivatives exhibited a range of biological activities, including antioxidant and antimicrobial properties, suggesting the versatility of urea-based compounds in drug development (Perković et al., 2016).
Antimicrobial Activities
- N-Alkyl Substituted Urea Derivatives : Research into N-alkyl substituted urea derivatives showed them to have promising in vitro antibacterial and antifungal activities. Compounds with morpholine and fluoro substituents exhibited potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Zheng et al., 2010).
Synthetic Pathways and Chemical Properties
- Microwave-Promoted Synthesis of Dihydroquinazolines : The synthesis of dihydroquinazolines, achieved through a solvent- and catalyst-free method under microwave irradiation, demonstrates the efficiency and environmental friendliness of generating quinazoline derivatives. This method uses urea as an ammonia source, indicating the utility of urea in facilitating novel synthetic routes (Sarma & Prajapati, 2011).
Antifungal and Antibacterial Agents
- Antifungal Activity of 1,3,4-Oxadiazolo[s]-s-triazines : The synthesis of N(1)- and N(3)-(4-fluorophenyl) ureas and their conversion into oxadiazolo[s]-s-triazine derivatives demonstrated significant antifungal activity against various pathogens, highlighting the potential of fluorophenyl urea derivatives in developing new antifungal agents (Mishra et al., 2000).
DNA Binding and Anticancer Activity
- Isoquinoline and Quinazoline Urea Analogues : This study explored isoquinoline and quinazoline urea derivatives as human adenosine A(3) receptor antagonists. The findings suggest that such compounds, with specific substitutions, exhibit significant receptor affinity, pointing to their potential in therapeutic applications, including cancer treatment (van Muijlwijk-Koezen et al., 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate followed by reduction of the resulting intermediate to obtain the final product.", "Starting Materials": [ "2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene", "2-fluorobenzoylisocyanate" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene with 2-fluorobenzoylisocyanate in the presence of a base such as triethylamine or pyridine to form an intermediate product.", "Step 2: Reduction of the intermediate product using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the final product, (E)-1-(2-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS-Nummer |
899984-15-7 |
Molekularformel |
C18H17FN4O2 |
Molekulargewicht |
340.358 |
IUPAC-Name |
1-(2-fluorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-2-11-23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H2,20,22,24) |
InChI-Schlüssel |
NUFBHXHLXQTHKH-CJLVFECKSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2928413.png)
![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2928422.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)



![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)
![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)